molecular formula C8H5Cl2F3 B1397451 2,4-Dichloro-6-methylbenzotrifluoride CAS No. 1806346-92-8

2,4-Dichloro-6-methylbenzotrifluoride

Cat. No.: B1397451
CAS No.: 1806346-92-8
M. Wt: 229.02 g/mol
InChI Key: MCKRZTMPBICYOE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzotrifluoride is a halogenated aromatic compound characterized by the presence of two chlorine atoms, a methyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzotrifluoride typically involves halogenation reactions. One common method is the chlorination of 6-methylbenzotrifluoride using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of chlorine atoms to the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylbenzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can reduce the compound to form hydroxyl groups or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH₃), resulting in the replacement of chlorine atoms with other functional groups.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, hydroxyl derivatives

  • Substitution Products: Amines, ethers

Scientific Research Applications

2,4-Dichloro-6-methylbenzotrifluoride has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in various chemical reactions.

  • Biology: The compound can be used as a probe or reagent in biological studies to investigate the effects of halogenated compounds on biological systems.

  • Industry: Its unique properties make it useful in the production of specialty chemicals, agrochemicals, and materials with specific desired characteristics.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-methylbenzotrifluoride exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and stability, making it effective in various biochemical assays.

Comparison with Similar Compounds

2,4-Dichloro-6-methylbenzotrifluoride is similar to other halogenated aromatic compounds such as 2,4-Dichlorobenzotrifluoride and 2,4-Dichloro-6-fluorobenzotrifluoride. its unique combination of chlorine and methyl groups sets it apart in terms of reactivity and potential applications. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to other similar compounds.

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Properties

IUPAC Name

1,5-dichloro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-2-5(9)3-6(10)7(4)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRZTMPBICYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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